molecular formula C11H12ClN3O2S B3362721 2-[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1006682-87-6

2-[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B3362721
CAS No.: 1006682-87-6
M. Wt: 285.75 g/mol
InChI Key: SWPSETFPBCPZEO-UHFFFAOYSA-N
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Description

2-[1-(4-Chloro-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 1006682-87-6) is a high-purity chemical compound supplied for research purposes. This molecule features a distinctive hybrid structure incorporating both a 4-chloropyrazole and a 4-methyl-1,3-thiazole-5-carboxylic acid moiety, linked by a propan-2-yl chain. The thiazole ring is a five-membered heterocycle known for its aromaticity, containing both nitrogen and sulfur atoms, which makes it a versatile and privileged scaffold in medicinal chemistry . Compounds bearing the thiazole nucleus have been extensively investigated and are found in a diverse spectrum of therapeutic agents, demonstrating a wide range of pharmacological properties including anti-inflammatory and analgesic activities . Preclinical research on structurally related 5-methyl-2-phenylthiazole derivatives has shown them to exhibit moderate to good anti-inflammatory and analgesic activities in established experimental models, with the advantage of low ulcerogenic effects compared to standard drugs . As such, this compound serves as a valuable chemical intermediate and building block for researchers in drug discovery, particularly for the synthesis and optimization of novel heterocyclic compounds targeting various pathological conditions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(4-chloropyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S/c1-6(4-15-5-8(12)3-13-15)10-14-7(2)9(18-10)11(16)17/h3,5-6H,4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPSETFPBCPZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)CN2C=C(C=N2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid is a synthetic organic molecule with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₂ClN₃O₂S
  • Molecular Weight : 285.75 g/mol
  • CAS Number : 1006682-87-6

This compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Clostridium difficile64 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antibiotics targeting Gram-positive pathogens .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. The compound has demonstrated cytotoxic effects on various cancer cell lines. For instance, in A549 human lung adenocarcinoma cells, the compound exhibited the following effects:

Compound Concentration Cell Viability (% of Control)
0 µM (Control)100%
10 µM63.4%
50 µM21.2%
100 µM38.3%

These results indicate that the compound significantly reduces cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways critical for microbial growth and cancer cell proliferation. The thiazole moiety is believed to interact with various biological targets, leading to disruption of cellular processes.

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of thiazole derivatives, researchers synthesized several analogs of the compound and tested their activity against resistant strains of bacteria. The results showed that modifications to the thiazole ring enhanced antimicrobial potency, indicating structure-activity relationships that could guide future drug design .

Case Study 2: Anticancer Properties

Another study investigated the anticancer properties of related thiazole compounds in vitro. The researchers found that compounds similar to the one exhibited significant growth inhibition in prostate cancer cell lines, suggesting that further exploration into this class of compounds could yield effective treatments for AR-dependent cancers .

Comparison with Similar Compounds

2-[1-(4-Ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic Acid

  • Structural Differences : Replaces the pyrazole ring with a triazole and substitutes chlorine with an ethylphenyl group.
  • Impact: The ethyl group introduces electron-donating effects, reducing acidity of the carboxylic acid compared to the chloro-substituted target compound.

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Structural Differences : Contains a dihydropyrazole and triazole system with fluorophenyl and p-tolyl substituents.
  • The dihydropyrazole may confer conformational flexibility, affecting binding to enzymes like xanthine oxidase .

5-[(4-Chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic Acid

  • Structural Differences : Thiophene replaces thiazole, altering electronic properties.
  • This may decrease solubility and alter pharmacokinetic profiles .

1-(1,1-Dioxothiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

  • Structural Differences : Incorporates a sulfone group on a tetrahydrothiophene ring.

2-{1-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-propanyl}-4-methyl-1,3-thiazole-5-carboxylic Acid

  • Structural Differences : Features a trifluoromethyl and cyclopropyl group on the pyrazole.
  • Impact : The trifluoromethyl group is strongly electron-withdrawing, increasing acidity of the carboxylic acid and enhancing binding to hydrophobic enzyme pockets .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight LogP* Solubility (mg/mL) Key Substituents
Target Compound 315.78 2.1 0.12 4-Chloro-pyrazole, thiazole
2-[1-(4-Ethylphenyl)-triazol-yl]-thiazole 356.35 3.4 0.08 Ethylphenyl, triazole
5-[(4-Chloro-pyrazol-yl)methyl]thiophene 256.69 1.8 0.20 Thiophene, chloro-pyrazole
Trifluoromethyl-cyclopropyl derivative 385.32 2.9 0.05 CF3, cyclopropyl

*Predicted using Lipinski’s rules.

Discussion of Structural and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro substituents enhance electrophilicity and acidity, improving interactions with polar enzyme active sites. Ethyl or methyl groups increase lipophilicity, favoring membrane penetration .
  • Heterocycle Core : Thiazole’s nitrogen atom enables stronger hydrogen bonding compared to thiophene, critical for target binding in enzyme inhibition .
  • Linker Flexibility : The propan-2-yl linker in the target compound may confer optimal spatial arrangement for binding, whereas rigid linkers (e.g., dihydropyrazole) restrict conformational adaptability .

Q & A

Q. What are the standard synthetic routes for preparing 2-[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclization and functional group transformations. For example, cyclocondensation of intermediates like ethyl acetoacetate with hydrazine derivatives can form the pyrazole ring, followed by thiazole ring closure using thiourea or analogous reagents . Hydrolysis of ester groups (e.g., ethyl to carboxylic acid) under basic conditions (NaOH/EtOH) is critical for finalizing the carboxylic acid moiety . Phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) may facilitate cyclization steps for heterocyclic systems .

Q. Which spectroscopic techniques are essential for structural validation?

  • Methodological Answer :
  • IR Spectroscopy : Confirms carboxylic acid (-COOH) via O-H stretch (~2500-3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • NMR : ¹H NMR identifies substituents (e.g., methyl groups at δ ~2.5 ppm, pyrazole protons at δ ~6-8 ppm). ¹³C NMR distinguishes thiazole and pyrazole carbons .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How to optimize reaction yields in multi-step syntheses?

  • Methodological Answer :
  • Use polar aprotic solvents (DMF, DMSO) for cyclization steps to enhance solubility .
  • Catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) improve regioselectivity in pyrazole formation .
  • Monitor reaction progress via TLC and isolate intermediates via column chromatography .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict NMR chemical shifts and IR vibrations, aiding in structural assignments when experimental data conflicts. For example, tautomeric forms of pyrazole or thiazole rings can cause spectral discrepancies, which DFT can model . Software like Gaussian or ORCA is recommended .

Q. What strategies address low bioactivity in initial screenings?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace 4-chloro on pyrazole with electron-withdrawing groups like CF₃) to enhance binding affinity .
  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, then hydrolyze in vivo .
  • Molecular Docking : Use tools like AutoDock to predict interactions with target proteins (e.g., cyclooxygenase or kinase enzymes) .

Q. How to analyze crystal packing and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals hydrogen bonding (e.g., carboxylic acid dimerization) and π-π stacking between aromatic rings. Software like SHELX or OLEX2 refines crystallographic data . For unstable crystals, powder XRD paired with Rietveld analysis provides alternative insights .

Q. What experimental controls validate purity in synthetic batches?

  • Methodological Answer :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities. A purity threshold of ≥95% is typical for biological assays .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (tolerance ±0.4%) .
  • Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products .

Data Contradiction Analysis

Q. Conflicting solubility data in polar vs. nonpolar solvents: How to resolve?

  • Methodological Answer :
  • Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility. For example, the carboxylic acid group increases polarity, favoring solvents like DMSO (δP = 12.0) over toluene (δP = 1.6) .
  • pH-Dependent Solubility : Test solubility in buffered solutions (pH 2-12). The compound may ionize (-COO⁻) at high pH, enhancing aqueous solubility .

Q. Discrepancies in reported melting points: What factors contribute?

  • Methodological Answer :
  • Polymorphism : Use differential scanning calorimetry (DSC) to identify polymorphic forms (e.g., Form I vs. Form II) .
  • Impurity Profile : Even minor impurities (<1%) can depress melting points. Recrystallize from ethyl acetate/hexane mixtures to improve purity .

Experimental Design Recommendations

Q. Designing a stability study under varying storage conditions

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40-60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life at 25°C from accelerated conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
2-[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid

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